4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Overview
Description
4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused pyrrole and pyridine ring system, with a methyl group at the 4-position and a nitrile group at the 5-position. Its unique structure makes it a valuable scaffold for the development of various biologically active molecules.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .
Mode of Action
This compound: interacts with its targets, FGFRs, by inhibiting their activity . This inhibition results in a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The ADME properties of This compound It is mentioned that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of This compound’s action include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Biochemical Analysis
Biochemical Properties
4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . The compound interacts with these receptors by binding to their tyrosine kinase domains, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways. This interaction is significant in the context of cancer therapy, as abnormal FGFR signaling is associated with the progression of several types of cancer .
Cellular Effects
The effects of this compound on cellular processes are profound. In vitro studies have shown that this compound inhibits the proliferation of cancer cells, such as breast cancer 4T1 cells, by inducing apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, which are critical processes in cancer metastasis . The compound also affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, preventing ATP from accessing the site and thereby inhibiting the kinase activity of the receptors . This inhibition leads to a decrease in the phosphorylation of downstream signaling molecules, ultimately resulting in reduced cell proliferation and increased apoptosis . The compound also modulates gene expression by affecting transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted in the urine
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects on FGFRs . The distribution of the compound within different tissues is influenced by its physicochemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications, such as phosphorylation, may influence its localization and activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanopyridine with an appropriate alkyne in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms .
Scientific Research Applications
4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and nitrile groups, resulting in different chemical properties and biological activities.
4-Methyl-1H-pyrrolo[2,3-b]pyridine:
1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Lacks the methyl group, which can influence its chemical behavior and biological interactions.
Uniqueness: 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and interact with specific molecular targets, making it a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-7(4-10)5-12-9-8(6)2-3-11-9/h2-3,5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRXDLPWYIZEQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629486 | |
Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267875-39-8 | |
Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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